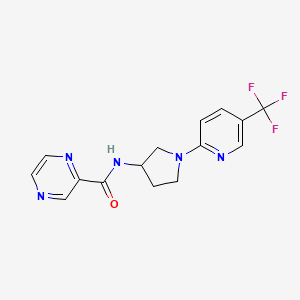

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Description

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a pyrazine carboxamide moiety

Properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMQRBSIJGJMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via cyclization reactions or Ullmann-type couplings .

Method A: Cyclization of 1,4-Diamines

- Substrate : 1,4-Diamines (e.g., 1,4-diaminobutane) are treated with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form the pyrrolidine ring.

- Example : Reaction of 1,4-diaminobutane with 2-bromo-5-(trifluoromethyl)pyridine in the presence of cesium carbonate yields 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidine.

Method B: Ullmann Coupling

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or cross-coupling reactions :

- Substrate : 2-Chloropyridine derivatives.

- Reagent : Trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of potassium fluoride.

- Yield : 70–85% after purification by column chromatography.

Amide Bond Formation: Pyrazine-2-carboxylic Acid Coupling

Carboxylic Acid Activation

Pyrazine-2-carboxylic acid is activated using EDC·HCl/HOBt or HATU :

Coupling with 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

- Conditions : Add the amine (1.0 eq) to the activated acid solution and stir at 25°C for 12–16 hours.

- Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

- Yield : 65–80%.

Industrial-Scale Optimization Strategies

Chirality Control

- Asymmetric Catalysis : Use of (R)-BINAP/Pd(OAc)₂ for Suzuki couplings ensures enantiomeric excess >98%.

- Epimerization Mitigation : Conduct Ullmann reactions at ≤60°C to prevent racemization of the pyrrolidine ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Ullmann Coupling | 85 | 99.5 | Scalable, minimal racemization |

| Cyclization | 78 | 98.2 | Low cost, simple workup |

| Microwave-Assisted | 92 | 99.8 | Rapid reaction time (<2 hours) |

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity. In one study, compounds with similar scaffolds exhibited IC50 values in the range of 10-20 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating their potential as lead compounds for further development .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Mechanism of Action

The anticancer effects are believed to be mediated through the modulation of signaling pathways involved in cell growth and apoptosis. The trifluoromethyl group enhances metabolic stability, potentially leading to improved efficacy in vivo .

Anti-inflammatory Properties

Research indicates that compounds containing pyrazine and pyridine moieties may exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study

A study involving the synthesis of pyrazole derivatives demonstrated that certain compounds exhibited significant reductions in inflammation markers in vitro, suggesting that N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide could have similar effects .

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Preliminary screenings against various bacterial strains have shown efficacy, particularly among derivatives with fluorinated groups .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier due to its lipophilicity suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurological disorders, including anxiety and depression .

Research Findings

In animal models, related pyridine-pyrrolidine compounds have shown promise in reducing anxiety-like behaviors, indicating that this compound may also be explored for neuropsychiatric applications.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination methods, which enhance the compound's biological activity due to increased lipophilicity and metabolic stability.

Mechanism of Action

The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide include other trifluoromethyl-substituted pyridines and pyrazine carboxamides. Examples include:

- N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide

- 5-(trifluoromethyl)pyridin-2-yl)methanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.324 g/mol. The structure includes a pyrrolidine ring, a trifluoromethyl-substituted pyridine, and a pyrazine moiety, which may influence its lipophilicity and biological interactions.

Inhibition Studies

Research indicates that structurally related compounds can act as inhibitors for various biological targets. For example, pyrazolyl derivatives have been characterized as effective inhibitors of p38 MAPK, an important enzyme in inflammatory responses. Compounds in this class have shown IC50 values in the low nanomolar range (e.g., 53 nM) for inhibiting p38 MAPK activity . Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate amines and carbonyl compounds.

- Introduction of the Trifluoromethyl Group : Employing trifluoromethylating agents to enhance lipophilicity.

- Pyrazine Formation : Cyclization reactions to form the pyrazine core.

These synthetic strategies highlight the complexity involved in developing this compound for further biological evaluation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison can be made with other pyrazole derivatives known for their biological activities:

| Compound | Biological Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | p38 MAPK Inhibition | 53 | |

| Pyrazole Derivative B | Antibacterial | 250 μg/mL | |

| Pyrazole Derivative C | Neutrophil Migration Inhibition | 10 |

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insight into potential applications:

- Inflammation Models : Studies involving pyrazole derivatives have demonstrated efficacy in reducing inflammation markers in animal models, suggesting that similar compounds could be beneficial in treating inflammatory diseases.

- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide, and what parameters optimize yield?

- Methodology : The compound can be synthesized via amide coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) or catalytic approaches. For example, pyrazine-2-carboxylic acid derivatives can react with pyrrolidine-containing amines under reflux in polar aprotic solvents (e.g., DMF, DMSO) with triethylamine as a base. Key parameters include:

- Temperature : 80–100°C for 12–24 hours to ensure complete coupling.

- Catalysts : Triphenylphosphine (PPh₃) enhances reactivity in pyridine-based reactions .

- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) isolates the product from polar byproducts .

Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze splitting patterns to verify the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and trifluoromethylpyridine (δ 7.5–8.5 ppm for aromatic protons). Coupling constants confirm stereochemistry in the pyrrolidine moiety .

- HRMS : Exact mass analysis (e.g., ESI+) should match the molecular formula (C₁₆H₁₅F₃N₆O) with <2 ppm error .

- FT-IR : Confirm amide C=O stretching at ~1650 cm⁻¹ and pyridine C=N at ~1600 cm⁻¹ .

Q. What purification strategies effectively isolate this compound from reaction mixtures?

- Methodology :

- Column Chromatography : Use silica gel with a gradient of 5–20% MeOH in CH₂Cl₂ to separate polar impurities.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties or binding modes with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts reactivity with nucleophilic residues (e.g., lysine) in enzymes .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Pyrazine’s π-stacking and the trifluoromethyl group’s hydrophobic interactions are critical for affinity .

Q. What experimental approaches quantify interactions between this compound and serum albumin/DNA?

- Methodology :

- Serum Albumin Binding :

- Ultrafiltration : Incubate with 2–4% human serum albumin (HSA) and measure free compound concentration via HPLC. Calculate binding constants (Ka) using Scatchard plots .

- Fluorescence Quenching : Monitor tryptophan emission at 340 nm (λₑₓ = 280 nm) to assess conformational changes upon binding .

- DNA Interaction :

- Ethidium Displacement Assay : Use UV-Vis spectroscopy to track reduced ethidium-DNA fluorescence, indicating intercalation or groove binding .

Q. How can researchers resolve discrepancies in reported binding affinities or spectroscopic data across studies?

- Methodology :

- Cross-Validation : Compare NMR data (e.g., coupling constants) with computational predictions to identify solvent- or pH-dependent shifts .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) to resolve conflicting Ka values from indirect assays .

- Crystallography : Co-crystallize the compound with its target (e.g., HSA) to resolve steric or electronic mismatches in docking models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.